Cas no 2229636-95-5 (1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol)
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol
- 2229636-95-5
- EN300-1922900
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- Inchi: 1S/C8H8BrClO3/c9-6-2-4(10)1-5(8(6)13)7(12)3-11/h1-2,7,11-13H,3H2
- InChI Key: FBFIQKHFWYENGW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1O)C(CO)O)Cl
Computed Properties
- Exact Mass: 265.93453g/mol
- Monoisotopic Mass: 265.93453g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 60.7Ų
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1922900-0.05g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 0.05g |
$851.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-0.1g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 0.1g |
$892.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-0.25g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 0.25g |
$933.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-0.5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 0.5g |
$974.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-1.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1922900-2.5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 2.5g |
$1988.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-5.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1922900-10.0g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1922900-1g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 1g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1922900-5g |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol |
2229636-95-5 | 5g |
$2940.0 | 2023-09-17 |
1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol
1-(3-Bromo-5-Chloro-2-Hydroxyphenyl)ethane-1,2-Diol: A Comprehensive Overview
The compound with CAS No 2229636-95-5, commonly referred to as 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a chlorine atom, a hydroxyl group, and a diol moiety, which confer it with distinctive chemical and biological properties.
Recent studies have highlighted the potential of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents. Researchers have demonstrated that the compound exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to modulate cellular signaling pathways associated with cancer progression has been extensively documented in preclinical models.
The synthesis of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol involves a multi-step process that typically begins with the bromination and chlorination of phenolic precursors. Advanced techniques such as electrophilic substitution and nucleophilic aromatic substitution have been employed to achieve high yields and purity. The incorporation of the diol group is often facilitated through oxidation reactions or enzymatic catalysis, depending on the desired stereochemistry.
In terms of applications, 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol has shown promise in the development of novel materials for electronic applications. Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers. Recent research has explored its potential as a building block for self-assembled monolayers (SAMs), which are critical components in nanotechnology and surface engineering.
From an environmental perspective, understanding the degradation pathways of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol is crucial for assessing its ecological impact. Studies have revealed that the compound undergoes rapid biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. This finding underscores its potential as an environmentally friendly alternative to traditional synthetic compounds.
In conclusion, 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethane-1,2-diol represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and promising biological activities make it an attractive target for further research and development. As advancements in synthetic chemistry and materials science continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations.
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